molecular formula C19H22BrClN4O B5006273 1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea

1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea

Cat. No.: B5006273
M. Wt: 437.8 g/mol
InChI Key: FKPUQIOFDNMZQQ-UHFFFAOYSA-N
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Description

1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea is a complex organic compound that features a piperazine ring substituted with bromophenyl and chlorophenyl groups

Preparation Methods

The synthesis of 1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-bromophenylamine with ethylene oxide to form 1-(2-hydroxyethyl)-4-(4-bromophenyl)piperazine.

    Urea Formation: The intermediate is then reacted with 3-chlorophenyl isocyanate under controlled conditions to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring in the compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea can be compared with other piperazine derivatives, such as:

    1-(4-Bromophenyl)piperazine: This compound lacks the ethyl and urea groups, making it less complex and potentially less versatile in its applications.

    1-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-(3-bromophenyl)urea: This is a positional isomer with the bromine and chlorine atoms swapped, which may result in different biological activities and properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[2-[4-(4-bromophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrClN4O/c20-15-4-6-18(7-5-15)25-12-10-24(11-13-25)9-8-22-19(26)23-17-3-1-2-16(21)14-17/h1-7,14H,8-13H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPUQIOFDNMZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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